

# Physical and chemical properties of Ethyl 4-(trifluoromethyl)benzoate

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## Compound of Interest

Compound Name: Ethyl 4-(trifluoromethyl)benzoate

Cat. No.: B1297850

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## An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 4-(trifluoromethyl)benzoate**, a key intermediate in organic synthesis. This document includes detailed experimental protocols, spectral data, and a summary of its core characteristics to support its application in research and development.

## Core Physical and Chemical Properties

**Ethyl 4-(trifluoromethyl)benzoate** is a colorless liquid at room temperature. Its properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
CAS Number	583-02-8	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> F <sub>3</sub> O <sub>2</sub>	[1][2]
Molecular Weight	218.17 g/mol	[1][2]
Appearance	Colorless liquid	[3][4]
Boiling Point	80-81 °C at 5 torr	[2]
Density	1.23 g/cm <sup>3</sup>	[2]
Refractive Index	1.447	[2]
Solubility	Insoluble in water; soluble in most organic solvents	
Stability	Stable under recommended storage conditions. It is combustible and incompatible with strong oxidizing agents.	

## Synthesis of Ethyl 4-(trifluoromethyl)benzoate via Fischer Esterification

The most common and straightforward method for synthesizing **Ethyl 4-(trifluoromethyl)benzoate** is through the Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.

### Experimental Protocol

Materials:

- 4-(Trifluoromethyl)benzoic acid
- Anhydrous ethanol (absolute)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)

- Diethyl ether
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- pH paper

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, combine 4-(trifluoromethyl)benzoic acid and an excess of anhydrous ethanol (typically 3-5 molar equivalents). Add a few boiling chips to ensure smooth boiling.
- **Acid Catalyst Addition:** While gently swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).
- **Reflux:** Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue the reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.

- **Work-up - Quenching and Extraction:** Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water. Extract the product into diethyl ether.
- **Neutralization:** Wash the organic layer sequentially with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted sulfuric acid and 4-(trifluoromethyl)benzoic acid. Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved. Continue the bicarbonate wash until the aqueous layer is neutral or slightly basic to pH paper.
- **Brine Wash:** Wash the organic layer with a saturated brine solution to remove most of the dissolved water.
- **Drying:** Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude **Ethyl 4-(trifluoromethyl)benzoate**.
- **Purification:** If necessary, the product can be further purified by vacuum distillation.

## Experimental Workflow Diagram



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Caption: Fischer Esterification workflow for **Ethyl 4-(trifluoromethyl)benzoate** synthesis.

## Chemical Reactivity and Stability

**Ethyl 4-(trifluoromethyl)benzoate** exhibits reactivity typical of an aromatic ester. The electron-withdrawing nature of the trifluoromethyl group at the para position makes the carbonyl carbon

more electrophilic compared to ethyl benzoate.

- **Hydrolysis:** The ester can be hydrolyzed back to 4-(trifluoromethyl)benzoic acid and ethanol under either acidic or basic conditions.
- **Transesterification:** It can undergo transesterification with other alcohols in the presence of an acid or base catalyst.
- **Reduction:** The ester can be reduced to the corresponding alcohol, (4-(trifluoromethyl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- **Stability:** The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture. The trifluoromethyl group is generally very stable and does not readily undergo degradation.

## Spectroscopic Data

The following are representative spectra for **Ethyl 4-(trifluoromethyl)benzoate**.

### $^1\text{H}$ NMR Spectrum

(A representative  $^1\text{H}$  NMR spectrum image would be placed here, if available.)

Interpretation:

- A triplet corresponding to the methyl protons ( $-\text{CH}_3$ ) of the ethyl group.
- A quartet corresponding to the methylene protons ( $-\text{CH}_2-$ ) of the ethyl group.
- Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

### $^{13}\text{C}$ NMR Spectrum

(A representative  $^{13}\text{C}$  NMR spectrum image would be placed here, if available.)

Interpretation:

- Signals corresponding to the methyl and methylene carbons of the ethyl group.

- Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
- A signal for the carbonyl carbon of the ester.
- A signal for the carbon of the trifluoromethyl group, also appearing as a quartet.

## IR Spectrum

(A representative IR spectrum image would be placed here.) --INVALID-LINK--[5]

Interpretation:

- $\sim 3000\text{ cm}^{-1}$ : C-H stretching from the aromatic ring and the ethyl group.
- $\sim 1720\text{ cm}^{-1}$ : A strong C=O stretching band, characteristic of the ester functional group.
- $\sim 1300\text{-}1100\text{ cm}^{-1}$ : Strong C-F stretching bands from the trifluoromethyl group.
- $\sim 1250\text{ cm}^{-1}$ : C-O stretching of the ester.
- $\sim 1100\text{ cm}^{-1}$  and  $\sim 850\text{ cm}^{-1}$ : Bands indicative of para-disubstitution on a benzene ring.

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## References

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